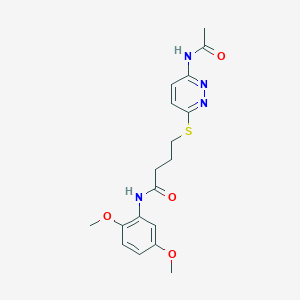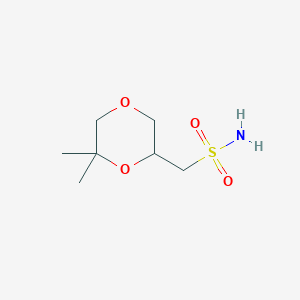![molecular formula C27H27N5O4 B2438603 ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896293-43-9](/img/no-structure.png)
ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating diseases such as cancer, cardiovascular disorders, and neurological conditions .
Biochemical Research
This compound is valuable in biochemical research due to its ability to act as a molecular probe. It can be used to study enzyme interactions, protein binding, and cellular pathways. By understanding how this compound interacts with different biomolecules, scientists can gain insights into fundamental biological processes and develop new therapeutic strategies .
Material Science
In material science, ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is being investigated for its potential use in creating advanced materials. Its unique chemical properties make it suitable for developing new polymers, coatings, and nanomaterials. These materials can have applications in various industries, including electronics, aerospace, and medical devices .
Agricultural Chemistry
The compound is also being explored in agricultural chemistry for its potential use as a pesticide or herbicide. Its ability to interact with specific biological targets in plants and pests makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly. Research is ongoing to determine its efficacy and safety in agricultural applications .
Synthetic Chemistry
The compound is also of interest in synthetic chemistry for its potential use as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool for creating new compounds. Researchers are exploring its use in developing new synthetic methodologies and improving existing ones.
These applications highlight the diverse potential of ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Nature Article on Pharmaceutical Development RSC Advances on Biochemical Research Tandfonline Article on Material Science Nature Article on Agricultural Chemistry : RSC Advances on Environmental Science : Tandfonline Article on Synthetic Chemistry
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves the condensation of 3,5-dimethylphenylacetic acid with 2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-methylhydrazine to form the intermediate 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetic acid. This intermediate is then esterified with ethyl bromoacetate to form the final product, ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-methylhydrazine", "ethyl bromoacetate" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylacetic acid with 2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-1-methylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)acetic acid.", "Step 2: Esterification of the intermediate with ethyl bromoacetate in the presence of a base such as triethylamine (TEA) to form the final product, ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate." ] } | |
CAS-Nummer |
896293-43-9 |
Produktname |
ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate |
Molekularformel |
C27H27N5O4 |
Molekulargewicht |
485.544 |
IUPAC-Name |
ethyl 3-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C27H27N5O4/c1-5-36-22(33)11-12-30-25(34)23-24(29(4)27(30)35)28-26-31(23)16-21(19-9-7-6-8-10-19)32(26)20-14-17(2)13-18(3)15-20/h6-10,13-16H,5,11-12H2,1-4H3 |
InChI-Schlüssel |
RSRCQBXDCXABSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2438521.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)





![Ethyl 4-oxo-3-phenyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2438538.png)

![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)